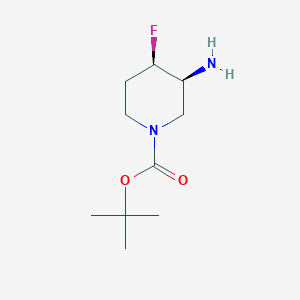
3-Bromo-5-iodo-2-methylbenzoic acid
Vue d'ensemble
Description
3-Bromo-5-iodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H6BrIO2. It is a halogenated benzoic acid derivative, featuring bromine and iodine atoms on the benzene ring along with a methyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-iodo-2-methylbenzoic acid typically involves halogenation reactions of benzoic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is sequentially halogenated. The reaction conditions include the use of bromine and iodine in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under controlled temperature and pressure.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation processes. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-iodo-2-methylbenzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are employed.
Substitution: Nucleophilic substitution reactions are carried out using nucleophiles like hydroxide ions (OH-) or alkyl halides in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Generation of various substituted benzene derivatives.
Applications De Recherche Scientifique
3-Bromo-5-iodo-2-methylbenzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential pharmacological properties, including its use in drug discovery and development.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
3-Bromo-5-iodo-2-methylbenzoic acid is compared with other similar halogenated benzoic acids, such as 3-bromo-2-iodo-5-methylbenzoic acid and 5-bromo-3-iodo-2-methylbenzoic acid. These compounds share structural similarities but differ in the positions of the halogen atoms on the benzene ring, leading to variations in their chemical reactivity and applications.
Comparaison Avec Des Composés Similaires
3-Bromo-2-iodo-5-methylbenzoic acid
5-Bromo-3-iodo-2-methylbenzoic acid
3-Bromo-5-iodobenzoic acid
Propriétés
IUPAC Name |
3-bromo-5-iodo-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSFWZGJNRDWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731422 | |
| Record name | 3-Bromo-5-iodo-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022983-50-1 | |
| Record name | 3-Bromo-5-iodo-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B1529585.png)


![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)

